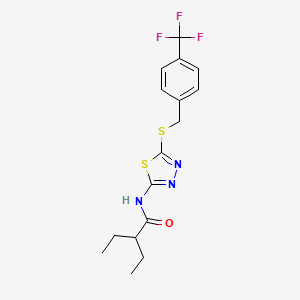

![molecular formula C24H23N3O6S B2873280 2-[3-(2,5-二氧代吡咯烷-1-基)苯甲酰]亚氨基-3-(2-甲氧基乙基)-1,3-苯并噻唑-6-甲酸乙酯 CAS No. 864975-16-6](/img/structure/B2873280.png)

2-[3-(2,5-二氧代吡咯烷-1-基)苯甲酰]亚氨基-3-(2-甲氧基乙基)-1,3-苯并噻唑-6-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of pyrrolidine-2,5-dione . It has been studied for its antibacterial, anthelmintic, and cytotoxic potentials . The compound has shown remarkable potency with MIC values against various bacterial strains . It has also demonstrated excellent anthelmintic activity against certain species .

Synthesis Analysis

The synthesis of this compound involves a coupling reaction . The reaction was completed in 24 hours with a 91% isolated yield . The compound was purified and appeared as a light brown viscous liquid .Molecular Structure Analysis

The molecular formula of the compound is C16H19N3O8 . It has a molecular weight of 381.34 .Chemical Reactions Analysis

The compound typically reacts via ester to primary amine by amide bond formation in the pH range 6.5-8.5 . The second reaction results in thioether bonding in pH range 7.0-8.0 .Physical And Chemical Properties Analysis

The compound is a solid and should be stored in an inert atmosphere, under -20C . It has a density of 1.45±0.1 g/cm3 .科学研究应用

Antimicrobial Applications

Ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate: and its derivatives have shown promising results in combating microbial resistance, which is a significant challenge in the medical field . These compounds have demonstrated preliminary antibacterial activity, with potential to serve as lead compounds for the development of new antibacterial drugs.

Anthelmintic Potential

The derivatives of this compound have been evaluated for their anthelmintic activity , showing effectiveness against parasitic worms . This suggests that they could be used to develop treatments for parasitic infections, which are prevalent in many parts of the world.

Cytotoxicity in Cancer Research

These compounds have also been studied for their cytotoxic potentials . They have been found to exhibit cytotoxicity against certain cancer cell lines, indicating a potential use in cancer chemotherapy.

Anticonvulsant Properties

Research has identified that certain derivatives of this compound have anticonvulsant properties . This opens up possibilities for these compounds to be developed into medications for the treatment of epilepsy and other seizure disorders.

Pain Management

Some studies suggest that these derivatives can be effective in pain management . They have shown efficacy in various pain models, which could lead to new pain relief medications.

Drug Conjugates for Targeted Therapy

The compound has been identified as a potential candidate for creating novel antibody drug conjugates . These conjugates can be used for targeted therapy in treating specific types of cancers, ensuring that the drug directly reaches the tumor cells while minimizing side effects.

作用机制

The mechanism of action of this compound involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . High GOLD fitness score data from docking analysis toward the targets represent better protein-ligand binding affinity and thus indicate a high propensity for all the active compounds to bind to the active site .

安全和危害

未来方向

The promising in-vivo antimicrobial, anthelmintic activity, and cytotoxicity data conclusively revealed that these compounds may serve as viable lead compounds for the treatment of bacterial and parasitic infections . Therefore, it could help medicinal chemists to design future chemotherapeutic agents to avoid rapid drug resistance . The compound has also shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . This makes it an interesting candidate for further preclinical development .

属性

IUPAC Name |

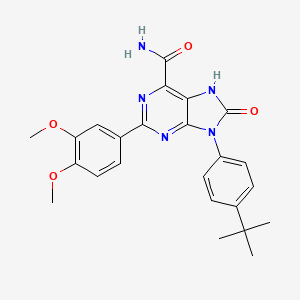

ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O6S/c1-3-33-23(31)16-7-8-18-19(14-16)34-24(26(18)11-12-32-2)25-22(30)15-5-4-6-17(13-15)27-20(28)9-10-21(27)29/h4-8,13-14H,3,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIYGOMMOPHWCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-fluorophenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2873202.png)

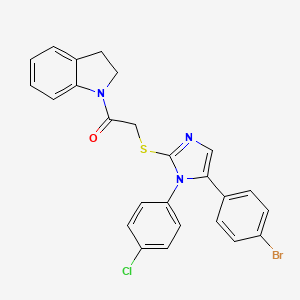

![N-(2-bromo-4-methylphenyl)-3-[3-methyl-4-(4-methylpiperidin-1-yl)isoxazolo[5,4-d]pyrimidin-6-yl]propanamide](/img/structure/B2873205.png)

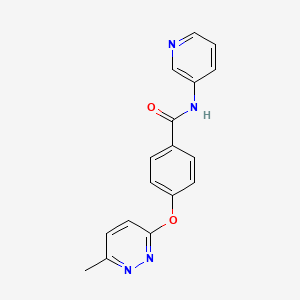

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride](/img/structure/B2873207.png)

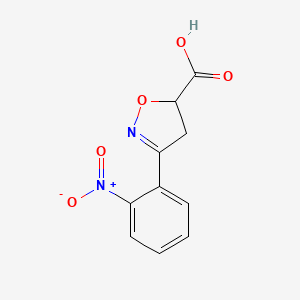

![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-acetamidobenzamide](/img/structure/B2873208.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2873209.png)

![1,6,7-Trimethyl-3-[(3-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2873210.png)

![2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile](/img/structure/B2873211.png)

![N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2873213.png)